A Technical Guide to the Physicochemical Properties of 1,3-Bis(2-hydroxyethyl)guanidine and Related Guanidinium Compounds for Drug Development Professionals
A Technical Guide to the Physicochemical Properties of 1,3-Bis(2-hydroxyethyl)guanidine and Related Guanidinium Compounds for Drug Development Professionals
This guide provides an in-depth exploration of the anticipated physicochemical properties of 1,3-Bis(2-hydroxyethyl)guanidine. It is designed for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this molecule in public literature, this document focuses on the characteristic properties of the guanidine functional group, offering a predictive framework and robust experimental protocols for its characterization. The well-documented Boc-protected analogue, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, is used as a case study for managing the unique handling properties of guanidines.
Introduction: The Guanidinium Moiety in Drug Design
Guanidines are nitrogen-rich organic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] Their utility in drug design is largely attributed to their ability to form strong, charge-assisted hydrogen bonds with biological targets such as enzymes and receptors.[1][2] The guanidinium group, which is protonated at physiological pH, can interact with negatively charged residues like carboxylates and phosphates, making it a key pharmacophore in a variety of therapeutic agents, including anticancer and antimicrobial drugs.[1][3]
The compound 1,3-Bis(2-hydroxyethyl)guanidine incorporates two hydrophilic hydroxyethyl chains, which are expected to significantly influence its solubility and hydrogen bonding capacity. Understanding the fundamental physicochemical properties of this and related guanidine derivatives is paramount for predicting their behavior in biological systems and for formulating effective drug delivery strategies.
Core Physicochemical Properties of Guanidines
The physicochemical profile of a guanidine derivative is dominated by the inherent properties of the guanidine group itself. These compounds are among the strongest organic bases, a characteristic that stems from the resonance stabilization of the protonated form, the guanidinium cation.[4]
Basicity and pKa
Guanidine is a very strong base in aqueous solution, with a pKa of its conjugate acid being approximately 13.6.[4] This high basicity ensures that guanidine and its derivatives are almost exclusively protonated at physiological pH. The substitution pattern on the guanidine nitrogen atoms can influence the precise pKa value, but N-alkylated guanidines generally remain strong bases. For 1,3-Bis(2-hydroxyethyl)guanidine, the electron-donating nature of the alkyl chains is expected to maintain a high pKa, ensuring it exists predominantly as a cation in biological environments.
Solubility
The protonated state of guanidines at most pH values dictates their solubility. Guanidinium salts are typically highly soluble in polar solvents like water, methanol, and DMSO, while their solubility in non-polar organic solvents is limited.[5] The presence of two hydroxyl groups in 1,3-Bis(2-hydroxyethyl)guanidine is anticipated to further enhance its aqueous solubility.
A significant challenge in the synthesis and handling of guanidines is their poor solubility in common organic solvents used for reactions and purification.[5] This can be addressed by the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group. The Boc-protected analogue, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, for instance, is a powder with a reported melting point of 120-125 °C, indicating its solid nature and likely improved solubility in less polar organic solvents.[6]
Stability
Guanidine compounds are generally stable to oxidation and thermal degradation.[5] However, they can be susceptible to degradation in strongly basic aqueous solutions, which can lead to the formation of the corresponding urea derivatives.[5] The stability of guanidine derivatives is also pH-dependent, with some natural products containing this moiety being reported as unstable at a pH above 7.0.[5]
Predicted Physicochemical Properties of 1,3-Bis(2-hydroxyethyl)guanidine
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₁₃N₃O₂ | Based on chemical structure |
| Molecular Weight | 147.18 g/mol | Calculated from molecular formula |
| pKa (conjugate acid) | > 12 | Guanidines are strong bases.[4] |
| Aqueous Solubility | High | Presence of the highly polar, protonated guanidinium group and two hydroxyl groups. |
| LogP | < 0 | The high polarity suggests a preference for the aqueous phase. |
| Physical Form | Likely a solid salt (e.g., hydrochloride or carbonate) | Guanidines are typically isolated as salts.[4] |
Experimental Protocols for Physicochemical Characterization
Given the lack of published data, experimental determination of the physicochemical properties of 1,3-Bis(2-hydroxyethyl)guanidine is essential. The following section provides detailed protocols for key characterization experiments.
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of guanidine derivatives.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a standard method for determining the pKa of ionizable compounds. For a strong base like a guanidine derivative, this method allows for the precise measurement of the pH at which 50% of the compound is protonated.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.35 g of the guanidine salt and dissolve it in 10 mL of purified water.[5]
-
Titration Setup: Transfer the solution to a 250-mL beaker. Add 10 mL of glacial acetic acid and 100 mL of methanol.[5]
-
Titration: Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution using a potentiometric titrator.[5]
-
Data Analysis: The pKa is determined from the inflection point of the titration curve.
Assessment of Aqueous Solubility
Rationale: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Sample Preparation: Prepare a series of saturated solutions by adding an excess of the guanidine compound to vials containing purified water.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the solutions to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and dilute it appropriately.
-
Quantification: Analyze the concentration of the guanidine in the diluted supernatant using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.
Determination of LogP (Octanol-Water Partition Coefficient)
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME (absorption, distribution, metabolism, and excretion) properties.
Protocol:
-
Phase Preparation: Prepare a solution of the guanidine compound in either water or octanol.
-
Partitioning: Add an equal volume of the other solvent (octanol or water) to the solution in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for partitioning between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the guanidine in both the aqueous and octanol phases using a suitable analytical method.
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Handling Considerations
The synthesis of N,N'-disubstituted guanidines can be achieved through various methods, often involving the reaction of an amine with a guanylating agent.[2][7][8][9] Common guanylating agents include cyanamides, O-methylisoureas, and S-methylisothioureas.[2] The choice of synthetic route can be influenced by the desired substitution pattern and the reactivity of the starting materials.
As previously mentioned, the high polarity of guanidines can present challenges during synthesis and purification. The use of Boc protecting groups is a common strategy to mitigate these issues.[10]
General Synthesis Workflow
Caption: General workflow for the synthesis of N,N'-disubstituted guanidines, including optional protection/deprotection steps.
Analytical Characterization Techniques
A suite of analytical techniques is necessary for the comprehensive characterization of guanidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the purity of the synthesized compound.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that can aid in structure elucidation.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment, quantification in solubility and stability studies, and for preparative purification. Due to the polar nature of many guanidines, hydrophilic interaction liquid chromatography (HILIC) may be a suitable separation mode.[11] Ion-exchange chromatography is another effective technique for the analysis of guanidinium compounds.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the guanidine and hydroxyl functional groups.
Conclusion
While specific experimental data for 1,3-Bis(2-hydroxyethyl)guanidine remains to be published, its physicochemical properties can be confidently predicted based on the well-established chemistry of the guanidine functional group. It is expected to be a highly basic, water-soluble compound that exists as a cation at physiological pH. For researchers and drug development professionals working with this or similar novel guanidine derivatives, the experimental protocols and analytical strategies outlined in this guide provide a robust framework for comprehensive physicochemical characterization. Such characterization is a critical step in understanding the behavior of these promising molecules in biological systems and for their successful development as therapeutic agents.
References
Sources
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- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
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- 6. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine = 96.0 HPLC 215050-11-6 [sigmaaldrich.com]
- 7. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. connectsci.au [connectsci.au]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
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